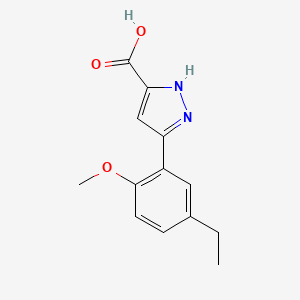
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 5-ethyl-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxaldehyde.
Reduction: Formation of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The methoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxaldehyde
- 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-methanol
- 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-nitro
Uniqueness
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the carboxylic acid group and the methoxyphenyl substituent on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(5-ethyl-2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-3-8-4-5-12(18-2)9(6-8)10-7-11(13(16)17)15-14-10/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
ITMKPBFWMDVZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)

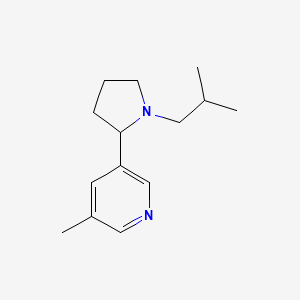
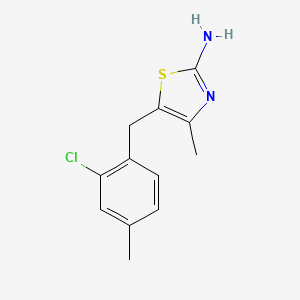




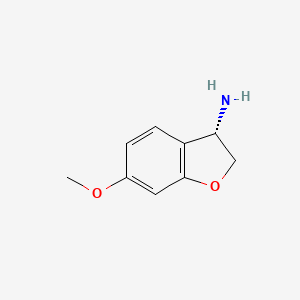
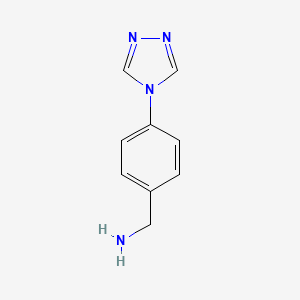

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
